![molecular formula C10H17NO3 B6241806 tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2408971-50-4](/img/no-structure.png)

tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

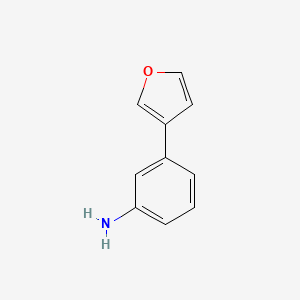

Tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate is a chemical compound with the CAS Number: 2408971-50-4 . It has a molecular weight of 199.25 and its IUPAC name is tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate .

Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO3/c1-9(2,3)14-8(12)11-6-10(13)4-7(11)5-10/h7,13H,4-6H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees . The molecular weight is 199.25 and the molecular formula is C10H17NO3 .科学研究应用

Organic Synthesis Building Blocks

tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a valuable compound in organic synthesis, particularly as a building block for creating new chemical entities. Its structure allows for the introduction of bicyclic frameworks into target molecules, which is crucial for the development of drugs with improved pharmacokinetic properties .

Photochemical Reactions

In the field of photochemistry, this compound can participate in light-induced chemical reactions, such as [2 + 2] cycloadditions. These reactions are pivotal for generating novel organic compounds that can serve as intermediates in the synthesis of more complex molecules.

Medicinal Chemistry

The bicyclic structure of tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate is increasingly important in medicinal chemistry. It’s used to create sp3-rich and strained bicyclic scaffolds that act as bio-isosteres, potentially improving the solubility, activity, and conformational restriction of pharmaceutical candidates .

Enantioselective Synthesis

This compound plays a role in the enantioselective construction of complex scaffolds, such as the 8-azabicyclo[3.2.1]octane core found in tropane alkaloids. These structures exhibit a wide range of biological activities and are of great interest in the development of new medications .

Lead Compound Optimization

The intrinsic properties of tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate are leveraged to modulate and sometimes enhance the properties of lead compounds in drug discovery. This includes improving solubility and providing new vector angles for interaction with biological targets .

Bio-active Compound Synthesis

Bicyclo[2.1.1]hexane systems, such as those derived from this compound, are incorporated into newly developed bio-active compounds. They play a fundamental role in the design of molecules with desired biological properties .

Protein Kinase Inhibitors

The structural motif of this compound is found in synthetic compounds that inhibit rho-associated protein kinase. These inhibitors are significant in the treatment of various diseases, including cancer and cardiovascular disorders .

Chemical Space Exploration

Lastly, the compound is used in the exploration of new chemical spaces. By enabling the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, it opens the gate to a rich and underexplored area of organic chemistry that could lead to the discovery of novel therapeutic agents .

安全和危害

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .

未来方向

Bicyclo[2.1.1]hexanes, such as tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate, are playing an increasingly important role in the development of new bio-active compounds . They are still underexplored from a synthetic accessibility point of view , suggesting that there is potential for future research and development in this area.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate involves the reaction of tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate with a suitable reagent to introduce the tert-butyl group. The reaction is then followed by esterification to form the final product.", "Starting Materials": [ "4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylic acid", "tert-butyl alcohol", "DCC (dicyclohexylcarbodiimide)", "DMAP (4-dimethylaminopyridine)", "CH2Cl2 (dichloromethane)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "H2O (water)" ], "Reaction": [ "Step 1: Activation of 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylic acid with DCC and DMAP in CH2Cl2 to form the corresponding active ester intermediate.", "Step 2: Addition of tert-butyl alcohol to the reaction mixture and stirring at room temperature for several hours to allow for esterification.", "Step 3: Quenching the reaction with NaHCO3 and extracting the product with CH2Cl2.", "Step 4: Washing the organic layer with NaCl solution and drying over anhydrous Na2SO4.", "Step 5: Evaporation of the solvent and purification of the product by column chromatography to obtain tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate." ] } | |

CAS 编号 |

2408971-50-4 |

产品名称 |

tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate |

分子式 |

C10H17NO3 |

分子量 |

199.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。